

Spectral Analysis of (Z)-4-methyl-2-pentene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-pentene

Cat. No.: B213027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for **(Z)-4-methyl-2-pentene**, a key aliphatic hydrocarbon. The document details its mass spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), and ¹H NMR spectral data, offering insights for its identification and characterization in complex mixtures.

Spectroscopic Data

The following sections present the core spectral data for **(Z)-4-methyl-2-pentene**, organized for clarity and comparative analysis.

Mass Spectrometry (MS)

The mass spectrum of **(Z)-4-methyl-2-pentene** is characterized by a molecular ion peak corresponding to its molecular weight and a series of fragment ions that provide structural information. The data presented below was obtained from the National Institute of Standards and Technology (NIST) database.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
84	25	[C ₆ H ₁₂] ⁺ (Molecular Ion)
69	80	[C ₅ H ₉] ⁺
56	15	[C ₄ H ₈] ⁺
55	30	[C ₄ H ₇] ⁺
43	40	[C ₃ H ₇] ⁺
42	60	[C ₃ H ₆] ⁺
41	100	[C ₃ H ₅] ⁺
39	85	[C ₃ H ₃] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following tables summarize the ¹³C and ¹H NMR spectral data for **(Z)-4-methyl-2-pentene**.

¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Carbon Atom Assignment
133.2	C3
123.9	C2
28.1	C4
22.8	C5, C5'
12.1	C1

¹H Nuclear Magnetic Resonance (NMR) Data[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
5.31	Doublet of Quartets (dq)	10.8, 1.6	H2
5.21	Doublet of Quartets (dq)	10.8, 6.2	H3
2.62	Multiplet	-	H4
1.61	Doublet	1.6	H1
0.94	Doublet	6.8	H5, H5'

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard analytical instrumentation and methodologies. Below are generalized protocols for the acquisition of mass spectrometry and NMR data for a volatile alkene like **(Z)-4-methyl-2-pentene**.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of **(Z)-4-methyl-2-pentene**, identifying the molecular ion and characteristic fragment ions.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

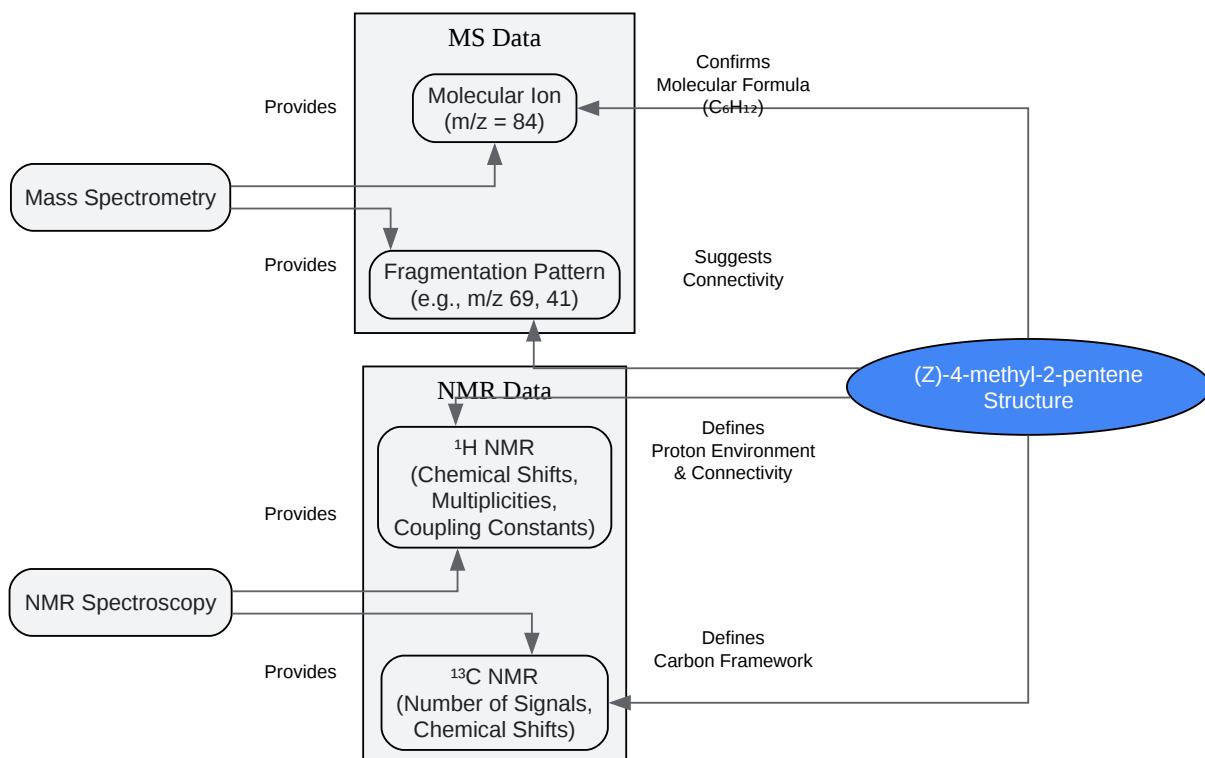
- **Sample Introduction:** A dilute solution of **(Z)-4-methyl-2-pentene** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms) to separate it from any impurities. The oven temperature is programmed to ensure good separation and peak shape.

- Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($[M]^+ \bullet$).
- Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

^1H and ^{13}C NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of (Z)-4-methyl-2-pentene to determine its chemical structure.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).


Methodology:

- Sample Preparation: A small amount of (Z)-4-methyl-2-pentene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized (shimming) to achieve sharp spectral lines.
- ^1H NMR Acquisition: A standard one-pulse ^1H NMR experiment is performed. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded. The acquisition time is typically a few seconds, and multiple scans are averaged to improve the signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is performed. This involves irradiating the protons with a broad range of radio frequencies while acquiring the ^{13}C spectrum. This decouples the protons from the carbons, resulting in a spectrum with single lines for each unique carbon atom, which simplifies the spectrum and enhances the signal. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- Data Processing: The acquired FIDs for both ^1H and ^{13}C spectra are processed using a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectra are then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Data Interpretation and Structural Elucidation

The combined spectral data provides a definitive identification of **(Z)-4-methyl-2-pentene**. The following diagram illustrates the logical workflow for interpreting the spectral data to confirm the molecular structure.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **(Z)-4-methyl-2-pentene** using MS and NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectral Analysis of (Z)-4-methyl-2-pentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b213027#spectral-information-for-z-4-methyl-2-pentene\]](https://www.benchchem.com/product/b213027#spectral-information-for-z-4-methyl-2-pentene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com